molecular formula C23H17ClN2O4 B2499619 ethyl 4-{3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamido}benzoate CAS No. 380424-69-1

ethyl 4-{3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamido}benzoate

Cat. No.: B2499619
CAS No.: 380424-69-1
M. Wt: 420.85
InChI Key: MZHGNGOWEZPLFR-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamido}benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a furan derivative.

    Formation of the cyanoprop-2-enamido group: This can be synthesized through a Knoevenagel condensation reaction between a cyanoacetic ester and an aldehyde.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Ethyl 4-{3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamido}benzoate involves its interaction with specific molecular targets. The furan ring and chlorophenyl group can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The cyanoprop-2-enamido group may also play a role in binding to active sites or altering the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamido}benzoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 4-{3-[5-(2-fluorophenyl)furan-2-yl]-2-cyanoprop-2-enamido}benzoate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 4-{3-[5-(2-methylphenyl)furan-2-yl]-2-cyanoprop-2-enamido}benzoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Ethyl 4-{3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamido}benzoate is unique due to the presence of the chlorophenyl group, which can significantly influence its reactivity and interactions with biological targets. The combination of the furan ring and the cyanoprop-2-enamido group also provides a unique scaffold for further chemical modifications and applications.

Properties

IUPAC Name

ethyl 4-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-2-29-23(28)15-7-9-17(10-8-15)26-22(27)16(14-25)13-18-11-12-21(30-18)19-5-3-4-6-20(19)24/h3-13H,2H2,1H3,(H,26,27)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHGNGOWEZPLFR-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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